(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the imidazolidinone core: This can be synthesized through the reaction of a thiourea derivative with a suitable carbonyl compound.
Final assembly: The final step involves the condensation of the furan and imidazolidinone intermediates under controlled conditions to ensure the formation of the desired (5Z) isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidinone core can produce amines.
Scientific Research Applications
(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one: can be compared with other similar compounds, such as:
- **(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-
Properties
Molecular Formula |
C20H12Cl2N2O2S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-12-6-8-15(16(22)10-12)18-9-7-14(26-18)11-17-19(25)24(20(27)23-17)13-4-2-1-3-5-13/h1-11H,(H,23,27)/b17-11- |
InChI Key |
CGNNPXFTDUQHCC-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)NC2=S |
Origin of Product |
United States |
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